2-Chloro-p-xylene
Overview
Description
2-Chloro-p-xylene, also known as 2-chloro-1,4-dimethylbenzene, is an organic compound with the molecular formula C8H9Cl. It is a derivative of p-xylene, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is a colorless liquid with a characteristic aromatic odor and is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
2-Chloro-1,4-dimethylbenzene, also known as 2-Chloro-p-xylene, is a chlorine substituted phenol It’s known that phenolic compounds, in general, can interact with proteins on the cell membrane of bacteria .
Mode of Action
As a phenolic compound, 2-Chloro-1,4-dimethylbenzene likely interacts with its targets by binding to certain proteins on the cell membrane of bacteria . This interaction disrupts the cell membrane, allowing the contents of the bacterial cell to leak out . This disruption of the cell wall and stopping the function of enzymes is a common mode of action for phenolic compounds .
Biochemical Pathways
It’s known that aromatic compounds can be biodegraded by bacteria through chemotaxis mechanism . This mechanism increases the bioavailability of these hydrophobic compounds to microorganisms .
Pharmacokinetics
The compound’s molecular weight is 14061 , which could influence its absorption and distribution in the body
Result of Action
The result of the action of 2-Chloro-1,4-dimethylbenzene is the disruption of the bacterial cell wall, leading to the leakage of the cell contents . This can lead to the death of the bacteria, making this compound potentially useful as an antimicrobial agent .
Action Environment
The action of 2-Chloro-1,4-dimethylbenzene can be influenced by environmental factors. For instance, the yield of the product in a two-phase electrolysis process was found to be higher under stirred conditions, where water and p-xylene are in emulsion condition . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-p-xylene can be synthesized through several methods, including:
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Electrochemical Chlorination: : This method involves the electrochemical chlorination of p-xylene in an aqueous hydrochloric acid medium using a precious metal oxide-coated titanium anode. The process yields a mixture of mono- and dichloro-p-xylenes, with this compound being the major product .
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Photochemical Chlorination: : This method involves the photochemical chlorination of p-xylene at elevated temperatures (around 80°C). The reaction produces this compound along with other chlorinated derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of p-xylene using chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-p-xylene undergoes various chemical reactions, including:
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Substitution Reactions: : The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
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Oxidation Reactions: : this compound can be oxidized to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
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Substitution Products: : Depending on the nucleophile used, the substitution reactions can yield various products, such as 2-hydroxy-p-xylene or 2-amino-p-xylene.
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Oxidation Products: : Oxidation of this compound can produce 2-chloro-p-toluic acid or 2-chloro-p-benzaldehyde .
Scientific Research Applications
2-Chloro-p-xylene has several scientific research applications, including:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins .
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Biology: : It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of chlorinated aromatic hydrocarbons in biological systems .
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Medicine: : It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
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Industry: : It is used in the production of agrochemicals, dyes, and other specialty chemicals .
Comparison with Similar Compounds
2-Chloro-p-xylene can be compared with other similar compounds, such as:
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p-Xylene: : The parent compound, p-xylene, lacks the chlorine substituent and has different reactivity and applications.
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2,5-Dichloro-p-xylene: : This compound has two chlorine atoms on the benzene ring and exhibits different chemical properties and reactivity compared to this compound .
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2-Chloro-m-xylene: : This isomer has the chlorine atom in a different position on the benzene ring, leading to different chemical behavior and applications .
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2-chloro-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNRNQGTVRTDPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26283-41-0 | |
Record name | Poly(chloro-p-xylene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26283-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9059125 | |
Record name | Benzene, 2-chloro-1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-72-7, 57030-73-6 | |
Record name | Chloro-p-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-p-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Xylene, monochloro derivative | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057030736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-p-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-chloro-1,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 2-chloro-1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-xylene, monochloro derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-P-XYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y9K758WLV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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